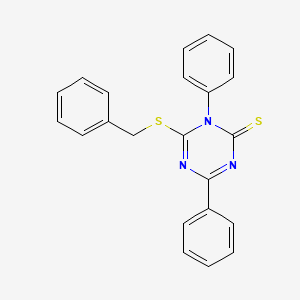
2-Heptyl-2-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyl-2-methyloxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound has a heptyl group and a methyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-heptyl-2-methyl-1-alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptyl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the epoxide under acidic or basic conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction or ring-opening reactions.
Substituted Epoxides: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
2-Heptyl-2-methyloxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Heptyl-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptyl-3-methyloxirane: Similar structure but with the methyl group on the third carbon.
2-Ethyl-2-methyloxirane: A smaller epoxide with an ethyl group instead of a heptyl group.
2-Methyloxirane: The simplest epoxide with only a methyl group attached.
Uniqueness
2-Heptyl-2-methyloxirane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the heptyl group increases the hydrophobicity and alters the reactivity compared to smaller epoxides. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
35270-98-5 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2-heptyl-2-methyloxirane |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-10(2)9-11-10/h3-9H2,1-2H3 |
Clé InChI |
NWUFFHCAVDQKNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1(CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)

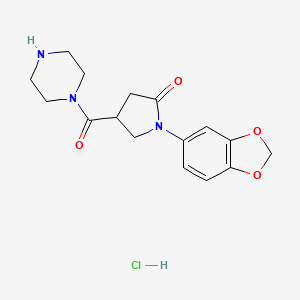

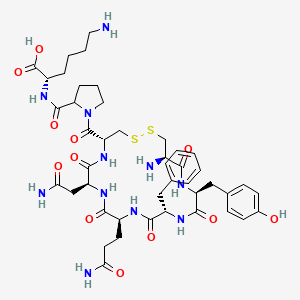
![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
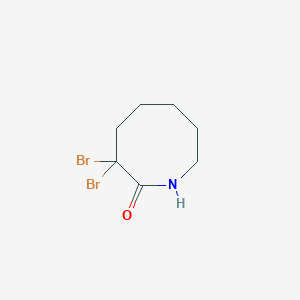



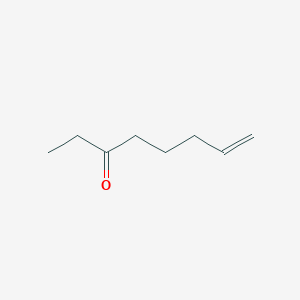
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
